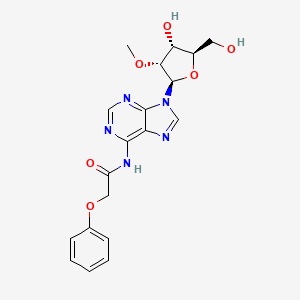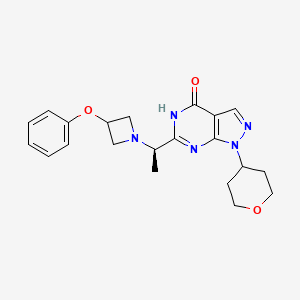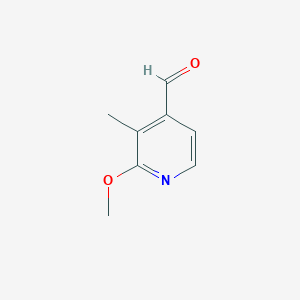
Direct red 75 tetrasodium salt
Overview
Description
Direct Red 75 tetrasodium salt is an azo dye with the chemical formula C_{20}H_{12}N_4Na_4O_8. It is widely used in biochemical assays and research due to its distinctive color and properties. This compound is known for its application in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Red 75 tetrasodium salt is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with another aromatic compound to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure consistency and quality. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Direct Red 75 tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium dithionite or hydrogen gas are employed.
Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of different substituted azo compounds.
Scientific Research Applications
Direct Red 75 tetrasodium salt is extensively used in scientific research due to its unique properties. It is employed in biochemical assays to measure enzyme activities, protein concentrations, and other biochemical parameters. Additionally, it is used in cell biology for staining and imaging techniques, as well as in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism by which Direct Red 75 tetrasodium salt exerts its effects involves its interaction with specific molecular targets and pathways. The dye binds to proteins and other biomolecules, leading to changes in their structure and function. This interaction can be exploited in various applications, such as detecting enzyme activities or visualizing cellular components.
Comparison with Similar Compounds
Direct Red 75 tetrasodium salt is compared with other azo dyes, such as Direct Blue 1 and Direct Orange 26. While these compounds share similar structural features, this compound is unique in its specific applications and properties. Its distinctive color and reactivity make it a valuable tool in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for various biochemical assays and diagnostic techniques. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals utilize this compound effectively.
Properties
CAS No. |
2829-43-8 |
|---|---|
Molecular Formula |
C33H26N8NaO15S4 |
Molecular Weight |
925.9 g/mol |
IUPAC Name |
tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56); |
InChI Key |
LLFFMPTXWVMIGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
2829-43-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


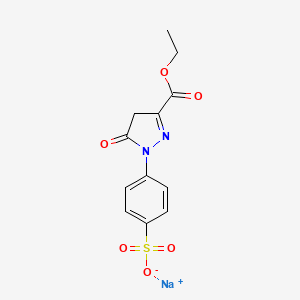
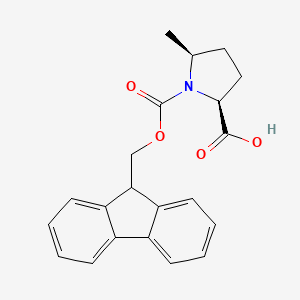
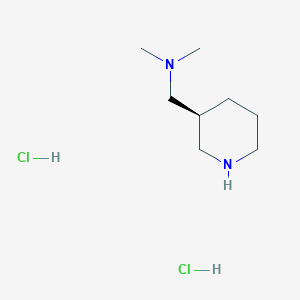
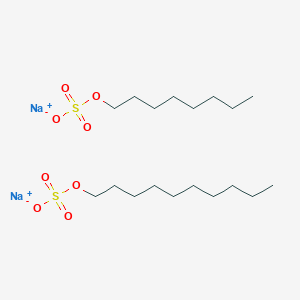

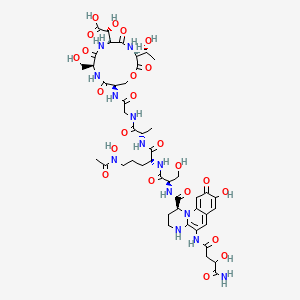

![5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1494647.png)


